N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-22-11-8-17-15(20)16(21)18-12-13-6-9-19(10-7-13)14-4-2-3-5-14/h13-14H,2-12H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLYSRZEYUKYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the cyclopentyl group. The final step involves the formation of the oxalamide moiety through a condensation reaction with oxalic acid derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs. Purification techniques, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles, such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide serves as a versatile building block in organic synthesis. Its unique structure facilitates the exploration of new chemical reactions and pathways, making it valuable for developing more complex molecules.
Biology
Research into this compound's interactions with biological molecules has indicated its potential utility as a biochemical tool. Studies focus on its binding affinity with proteins and enzymes, which can lead to insights into cellular processes and mechanisms.
Medicine
The pharmacological properties of this compound are under investigation for therapeutic applications. Preliminary studies suggest it may act as a lead compound for drug development targeting various diseases, including neurodegenerative disorders and cancer.
Industry
In industrial applications, this compound is explored for developing new materials and chemical processes. Its unique properties can contribute to advancements in areas such as polymer science and materials engineering.
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF7 (breast cancer) | 5.0 | Cell cycle arrest at G2/M phase |
| Antitumor | HT-29 (colon cancer) | 3.5 | Inhibition of cell proliferation |
| Neuropharmacological | Serotonin receptor assays | N/A | Potential modulation of neurotransmitter systems |
Case Study 1: Antitumor Efficacy
In a study evaluating the antiproliferative effects of various oxalamide derivatives, this compound exhibited significant cytotoxicity against MCF7 and HT-29 cell lines. The recorded IC50 values were 5.0 µM for MCF7 and 3.5 µM for HT-29 cells, indicating strong potential as an anticancer agent.
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological properties of compounds with similar structures revealed that derivatives containing piperidine moieties could effectively modulate serotonin receptors. While specific data on this compound's receptor affinity are still under investigation, preliminary results suggest it may exhibit similar properties.
Future Directions in Research
Further research is essential to elucidate the full pharmacological profile and mechanisms of action of this compound. Future studies should focus on:
- In Vivo Studies : Assessing therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : Exploring specific interactions with cellular targets involved in its biological activities.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.
Mechanism of Action
The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific context of its use, such as its role in a biochemical assay or therapeutic application.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Key Observations :
- Heterocyclic vs. Aromatic Substituents : The target compound’s N1 cyclopentylpiperidinylmethyl group introduces steric bulk and lipophilicity, contrasting with aromatic substituents (e.g., 4-chlorophenyl in compound 9 or 3-chloro-4-fluorophenyl in compound 28 ). Such differences may influence target binding or membrane permeability.
- Synthetic Challenges : Yields for related compounds vary widely (30–83%), with stereochemical complexity (e.g., 1:1 diastereomeric mixtures in compound 9 ) posing synthetic hurdles. The target compound’s cyclopentylpiperidine moiety may require specialized purification steps.
- Commercial and Regulatory Status : Compounds like S336 and CAS 745047-94-3 are commercially available or approved for flavor applications, highlighting the oxalamide scaffold’s versatility.
Antiviral Activity
- HIV Entry Inhibitors : Compounds 8–11 () with piperidinyl-thiazole substituents showed potent antiviral activity targeting the HIV CD4-binding site. The target compound’s cyclopentylpiperidine group may mimic these interactions but with altered pharmacokinetics due to increased lipophilicity .
- Enzyme Inhibition : Compound 28 () inhibits Cytochrome P450 4F11, while adamantyl-containing oxalamides () target soluble epoxide hydrolase. The target compound’s piperidine moiety could modulate enzyme selectivity .
Physicochemical and Analytical Data
- LC-MS and NMR : Related compounds show consistent LC-MS ([M+H]+ peaks within ±1 Da of calculated values) and distinct NMR signals for substituents (e.g., methoxyethyl protons at δ 3.56 ppm in compound 13 ). The target compound’s cyclopentylpiperidine protons would likely appear as complex multiplets (δ 1.10–2.20 ppm) .
- Purity : Most analogs achieve >90% HPLC purity, suggesting robust synthetic protocols .
Biological Activity
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Common Name : this compound
- CAS Number : 953199-82-1
- Molecular Formula : C18H31N3O2
- Molecular Weight : 321.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structural motifs often exhibit activity as inhibitors of enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation and inflammation.
Key Mechanisms:
- Enzyme Inhibition : This compound may act as an inhibitor of certain enzymes, potentially influencing pathways related to neurotransmitter synthesis or degradation.
- Receptor Modulation : It may interact with specific receptors in the central nervous system (CNS), affecting neurotransmission and potentially offering therapeutic benefits in neurological disorders.
Pharmacological Effects
Research has shown that compounds structurally related to this compound exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antinociceptive | Potential pain-relieving effects through modulation of pain pathways. |
| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines. |
| Neuroprotective | Possible protective effects against neurodegeneration through antioxidant mechanisms. |
Case Studies and Research Findings
A review of existing literature reveals several studies that highlight the biological activity of similar compounds:
- Neuroprotective Effects :
- Anti-inflammatory Activity :
- Analgesic Properties :
Q & A
Basic: What are the optimal synthetic routes for N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the piperidine intermediate (e.g., 1-cyclopentylpiperidin-4-ylmethanol) via nucleophilic substitution or reductive amination .
- Step 2: Oxalamide coupling using oxalyl chloride or activated esters under controlled conditions (e.g., low temperature, anhydrous solvents) to minimize side reactions .
- Step 3: Functionalization of the methoxyethyl group via alkylation or Mitsunobu reactions .
Key Optimization Factors:
- Temperature: Reactions often require low temperatures (0–5°C) to stabilize reactive intermediates .
- Catalysts: Use of coupling agents like TBTU () or EDCI improves yield in amide bond formation .
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization employs:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies proton environments (e.g., cyclopentyl CH₂ vs. piperidine CH) and confirms regioselectivity .
- Mass Spectrometry (LC-MS/HRMS): Validates molecular weight and detects impurities (e.g., dimers in ) .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% required for biological assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
